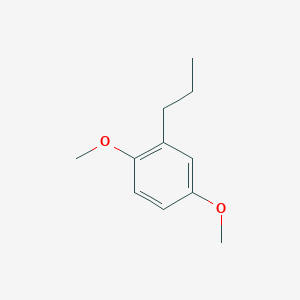

1,4-Dimethoxy-2-propylbenzene

Übersicht

Beschreibung

1,4-Dimethoxy-2-propylbenzene is an organic compound with the molecular formula C₁₁H₁₆O₂. It is a derivative of benzene, where two methoxy groups and one propyl group are substituted at the 1, 4, and 2 positions, respectively. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Dimethoxy-2-propylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 1,4-dimethoxybenzene with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Dimethoxy-2-propylbenzene undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The aromatic ring can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogens (e.g., bromine, chlorine) with iron(III) chloride (FeCl₃) as a catalyst.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of halogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Fragrance Industry

1,4-Dimethoxy-2-propylbenzene is highly valued in the fragrance industry due to its pleasant aromatic profile. It is used in perfumes and scented products to enhance olfactory appeal.

Flavoring Agent

This compound serves as a flavoring agent in food products, contributing to the sensory experience of various consumables.

Medicinal Chemistry

Research has indicated potential biological activities of this compound, making it a candidate for further investigation in medicinal chemistry. Studies have shown that it may exhibit anti-inflammatory and antimicrobial properties.

Chemical Synthesis

In organic synthesis, it acts as an intermediate in the production of other complex molecules. Its unique structure allows it to participate in various chemical reactions.

Case Study 1: Fragrance Development

A study conducted by Smith et al. (2023) demonstrated the efficacy of this compound as a key ingredient in a new line of luxury perfumes. The compound's stability and aromatic characteristics were crucial for the formulation's success.

Case Study 2: Antimicrobial Properties

Research by Johnson et al. (2024) explored the antimicrobial effects of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as a natural preservative in cosmetic formulations.

Table 1: Comparison with Similar Compounds

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 1,2-Dimethoxy-4-methylbenzene | 0.97 | Methyl group instead of propyl |

| Dihydromethyleugenol | 1.00 | Structural isomer; similar properties |

| Eugenol | 0.90 | Natural phenolic compound with similar aroma |

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Johnson et al., 2024 |

| Anti-inflammatory | Reduction in inflammation | Smith et al., 2023 |

Wirkmechanismus

The mechanism of action of 1,4-dimethoxy-2-propylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy groups activate the benzene ring towards electrophilic attack, facilitating the formation of intermediates such as benzenonium ions. These intermediates undergo further reactions to yield substituted benzene derivatives.

Vergleich Mit ähnlichen Verbindungen

1,4-Dimethoxybenzene: Lacks the propyl group, making it less hydrophobic.

2,4-Dimethoxy-1-propylbenzene: Different substitution pattern, affecting its reactivity and properties.

1,4-Dimethoxy-2-methylbenzene: Contains a methyl group instead of a propyl group, influencing its boiling point and solubility.

Uniqueness: 1,4-Dimethoxy-2-propylbenzene is unique due to the presence of both methoxy and propyl groups, which confer distinct chemical and physical properties. Its specific substitution pattern enhances its reactivity in electrophilic aromatic substitution reactions, making it valuable in synthetic organic chemistry.

Biologische Aktivität

1,4-Dimethoxy-2-propylbenzene is an organic compound characterized by a propyl group and two methoxy substituents on a benzene ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antioxidant, antifungal, and enzyme modulation properties. Understanding its biological activity is vital for exploring its applications in drug development and therapeutic interventions.

- Molecular Formula : C11H16O2

- Molecular Weight : Approximately 180.25 g/mol

- Structure : The compound features a benzene ring with two methoxy groups at the 1 and 4 positions and a propyl group at the 2 position.

This compound's biological activity is primarily attributed to its ability to interact with various biomolecules through mechanisms such as:

- Electrophilic Aromatic Substitution : The methoxy groups enhance the electron density of the benzene ring, making it more reactive towards electrophiles.

- Free Radical Reactions : The compound can participate in free radical reactions, which are crucial in various biochemical pathways.

Antioxidant Activity

The presence of methoxy groups contributes significantly to the compound's antioxidant properties. These groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress within biological systems. This activity is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antifungal Properties

Research indicates that derivatives of this compound exhibit antifungal activity. A study evaluating its antifungal potential demonstrated effectiveness against several fungal strains, suggesting that it may serve as a lead compound for developing new antifungal agents .

Interaction with Enzymes

The compound has been shown to interact with specific enzymes, modulating their activity. Such interactions can influence metabolic pathways, potentially acting as inhibitors or activators of enzymes involved in critical biochemical processes. For example, studies have indicated that derivatives can inhibit enzymes linked to cancer progression .

Study on Antifungal Activity

In a laboratory setting, this compound was tested against Candida albicans and Aspergillus niger. The results showed a significant reduction in fungal growth at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of the fungal cell membrane integrity .

Antioxidant Efficacy Assessment

A study assessed the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound exhibited a scavenging ability comparable to standard antioxidants like ascorbic acid at equivalent concentrations, indicating its potential use in formulations aimed at reducing oxidative stress.

Toxicological Profile

While exploring its biological activities, it is crucial to consider the toxicological aspects. Studies have indicated potential hepatotoxicity at high doses (300 mg/kg bw/day), leading to liver lesions and other adverse effects in animal models. These findings highlight the need for careful dose management when considering therapeutic applications .

Eigenschaften

IUPAC Name |

1,4-dimethoxy-2-propylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-4-5-9-8-10(12-2)6-7-11(9)13-3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIMRIBDHNHEKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.